molecular formula C9H5NS B1603337 6-Ethynylbenzo[d]thiazole CAS No. 864376-04-5

6-Ethynylbenzo[d]thiazole

Cat. No. B1603337
M. Wt: 159.21 g/mol
InChI Key: WLAQOZDEVUECED-UHFFFAOYSA-N
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Description

6-Ethynylbenzo[d]thiazole is an organic compound that belongs to the thiazole family. It has a molecular formula of C9H5NS . The compound contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Thiazole .


Synthesis Analysis

Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have been synthesized using both conventional and green approaches. The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds . Several green synthetic approaches, including the use of green solvents, catalysts, solid support synthesis, microwave irradiation, and ultrasonication-mediated processes, have been used for the synthesis of thiazoles and their derivatives .


Molecular Structure Analysis

The molecular structure of 6-Ethynylbenzo[d]thiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

6-Ethynylbenzo[d]thiazole has a molecular weight of 159.21 . It is a solid at room temperature . The compound is sealed in dry and stored at 2-8°C .

Scientific Research Applications

Inhibition Studies in Medicinal Chemistry

A significant application of benzo[d]thiazole derivatives is found in medicinal chemistry, particularly in the inhibition of human carbonic anhydrases. A study by Abdoli et al. (2017) synthesized benzo[d]thiazole-5- and 6-sulfonamides, finding them to be effective inhibitors of several human carbonic anhydrase isoforms. This discovery is pertinent for further investigations in medicinal applications (Abdoli et al., 2017).

Electronic Properties for Materials Science

In materials science, the electronic properties of ethynyl group-containing compounds like 6-Ethynylbenzo[d]thiazole are of great interest. Granadino-Roldán et al. (2009) conducted a theoretical study on phenyl-thiadiazole systems, demonstrating their potential as electron-conducting materials due to their favorable HOMO-LUMO energy gaps (Granadino-Roldán et al., 2009).

Anti-Hepatic Cancer Agents

In the field of oncology, research by Rashdan et al. (2021) explored thiazole derivatives as potential anti-hepatic cancer agents. Their study synthesized new heterocycles linked thiazole conjugates and evaluated their efficacy against hepatic cancer cell lines (Rashdan et al., 2021).

Applications in Solar Energy

In the area of renewable energy, specifically solar energy, Yang et al. (2016) investigated the impacts of electron-acceptors on energy levels and light-harvesting abilities of donor-acceptor dyes in photoelectrochemical cells. Their study included derivatives of 6-Ethynylbenzo[d]thiazole, revealing high power conversion efficiency and stability in dye-sensitized solar cells (Yang et al., 2016).

Safety And Hazards

The safety information for 6-Ethynylbenzo[d]thiazole includes a warning signal word and hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have shown significant pharmacological potential, demonstrating antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . This suggests that they could be further explored for potential therapeutic applications. Moreover, the green synthesis approach using ZnO nanoparticles as a catalyst presents a promising direction for the efficient synthesis of biologically active compounds .

properties

IUPAC Name

6-ethynyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAQOZDEVUECED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631056
Record name 6-Ethynyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethynylbenzo[d]thiazole

CAS RN

864376-04-5
Record name 6-Ethynyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (29.7 g) was added to a solution of 6-trimethylsilanylethynylbenzothiazol (45.1 g) in methanol (600 ml), and the mixture was stirred for 1.5 hours at room temperature. The reaction solution was filtered, and then the resultant was washed with methanol and ethyl acetate successively. The filtrate was concentrated, to which water was added, and then extracted with ethyl acetate. The organic layer, which was washed with a brine, was dried over anhydrous magnesium sulfate. After the solvent was evaporated, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→1:1) to yield 6-ethynylbenzothiazole (30.0 g) as a light yellow solid (mp: 47.5-49.0° C.).
Quantity
29.7 g
Type
reactant
Reaction Step One
Name
6-trimethylsilanylethynylbenzothiazol
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Mihaly - 2020 - search.proquest.com
This dissertation describes the synthesis, photophysics, and computations for a library gold (I)/(III) organometallics bearing either a benzothiazole fluorenyl (BTF) or diphenyl amino …
Number of citations: 2 search.proquest.com

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